molecular formula C10H8N4 B1655811 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride CAS No. 42510-46-3

4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride

Cat. No.: B1655811
CAS No.: 42510-46-3
M. Wt: 184.20 g/mol
InChI Key: QJZIADSHTCWDAT-UHFFFAOYSA-N
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Description

4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride is a chemical compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are widely used in medicine for their sedative, anxiolytic, and anticonvulsant effects. This particular compound has a unique structure that includes an amino group, a carbonitrile group, and a benzodiazepine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride typically involves the reaction of o-N-(2,2-dicyanovinyl)aminoaniline with hydrochloric acid. This reaction proceeds smoothly to form the desired benzodiazepine compound . The reaction conditions generally include:

    Reagents: o-N-(2,2-dicyanovinyl)aminoaniline, hydrochloric acid

    Solvent: Often carried out in an aqueous medium

    Temperature: Typically conducted at room temperature or slightly elevated temperatures

    Reaction Time: The reaction is usually complete within a few hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product

    Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Bases such as sodium hydroxide or potassium hydroxide

    Substitution: Nucleophiles such as amines or alcohols

    Oxidation: Oxidizing agents like potassium permanganate

    Reduction: Reducing agents like lithium aluminum hydride

Major Products

    Hydrolysis Products: Diazepine, triazepine, or benzimidazole derivatives

    Substitution Products: Various substituted benzodiazepines

    Oxidation and Reduction Products: Oxidized or reduced benzodiazepine derivatives

Scientific Research Applications

4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing various benzodiazepine derivatives.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use as a sedative, anxiolytic, or anticonvulsant agent.

    Industry: Utilized in the development of new pharmaceuticals and chemical compounds.

Mechanism of Action

The mechanism of action of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride involves its interaction with the central nervous system. Benzodiazepines typically exert their effects by binding to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The specific molecular targets and pathways involved include:

    GABA Receptors: Binding to GABA-A receptors to enhance GABAergic transmission

    Ion Channels: Modulation of ion channels to stabilize neuronal membranes

Comparison with Similar Compounds

4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride can be compared with other benzodiazepine compounds such as:

    Diazepam: Known for its anxiolytic and muscle relaxant properties

    Lorazepam: Used for its sedative and anticonvulsant effects

    Clonazepam: Effective as an anticonvulsant and for treating panic disorders

Uniqueness

The unique structure of this compound, with its amino and carbonitrile groups, allows for specific interactions and reactions that may not be possible with other benzodiazepines. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

42510-46-3

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

4-amino-1H-1,5-benzodiazepine-3-carbonitrile

InChI

InChI=1S/C10H8N4/c11-5-7-6-13-8-3-1-2-4-9(8)14-10(7)12/h1-4,6,13H,(H2,12,14)

InChI Key

QJZIADSHTCWDAT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC=C(C(=N2)N)C#N.Cl

Canonical SMILES

C1=CC=C2C(=C1)NC=C(C(=N2)N)C#N

Key on ui other cas no.

42510-46-3

Origin of Product

United States

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